1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 19532-43-5
VCID: VC6473924
InChI: InChI=1S/C10H7N3O4/c14-10(15)9-5-6-12(11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,14,15)
SMILES: C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)[N+](=O)[O-]
Molecular Formula: C10H7N3O4
Molecular Weight: 233.183

1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 19532-43-5

Cat. No.: VC6473924

Molecular Formula: C10H7N3O4

Molecular Weight: 233.183

* For research use only. Not for human or veterinary use.

1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid - 19532-43-5

Specification

CAS No. 19532-43-5
Molecular Formula C10H7N3O4
Molecular Weight 233.183
IUPAC Name 1-(4-nitrophenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H7N3O4/c14-10(15)9-5-6-12(11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,14,15)
Standard InChI Key SHDKECMZGJJFQA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Physicochemical Properties

The compound’s structural framework consists of a pyrazole core fused with electron-withdrawing groups, which significantly influence its physicochemical behavior. Key properties include:

Molecular Architecture

The pyrazole ring (a five-membered diunsaturated diazaheterocycle) adopts a planar conformation, with the 4-nitrophenyl group introducing steric bulk and electronic effects. The carboxylic acid at position 3 enhances solubility in polar solvents and enables further derivatization via esterification or amidation .

Physicochemical Data

PropertyValue
Molecular FormulaC10H7N3O4\text{C}_{10}\text{H}_{7}\text{N}_{3}\text{O}_{4}
Molecular Weight233.19 g/mol
Exact Mass233.0437 g/mol
PSA (Polar Surface Area)118.01 Ų
LogP (Partition Coefficient)1.94 (estimated)
CAS Number19532-43-5

The nitro group (-NO2\text{-NO}_{2}) at the para position of the phenyl ring contributes to the compound’s electron-deficient character, while the carboxylic acid (-COOH\text{-COOH}) provides a site for hydrogen bonding and salt formation .

Synthesis and Reaction Pathways

The synthesis of 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves cyclocondensation followed by functionalization.

Cyclocondensation of Hydrazines

A common route begins with the reaction of 4-nitrophenylhydrazine with a 1,3-dicarbonyl precursor (e.g., ethyl acetoacetate) under acidic conditions. This forms the pyrazole ring via a [3+2] cycloaddition mechanism . For example:

4-Nitrophenylhydrazine+CH3C(O)CH2COOEtHCl1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylate+H2O\text{4-Nitrophenylhydrazine} + \text{CH}_3\text{C(O)CH}_2\text{COOEt} \xrightarrow{\text{HCl}} \text{1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylate} + \text{H}_2\text{O}

Subsequent hydrolysis of the ester group yields the carboxylic acid derivative .

Oxidation Strategies

Alternative methods employ oxidative cyclization of α,β-unsaturated ketones with nitrophenylhydrazines. For instance, using POCl3\text{POCl}_3-DMF as a condensing agent facilitates the formation of the pyrazole nucleus, followed by NaClO2_2-mediated oxidation to introduce the carboxylic acid moiety .

Spectroscopic Characterization

The compound’s structure is validated through multimodal spectroscopic analysis:

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 3290–3350 cm1^{-1}: Broad stretch from O-H (carboxylic acid).

  • 1705–1680 cm1^{-1}: Strong C=O\text{C=O} stretch of the carboxylic acid.

  • 1520–1340 cm1^{-1}: Asymmetric and symmetric NO2\text{NO}_2 stretches .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 8.70 (s, 1H, pyrazole H-5).

    • δ 8.20–7.40 (m, 4H, aromatic protons of nitrophenyl).

    • δ 13.10 (s, 1H, carboxylic acid -OH) .

  • 13C^{13}\text{C} NMR:

    • δ 167.2 (carboxylic acid C=O\text{C=O}).

    • δ 148.5–125.3 (aromatic carbons) .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

The compound’s bifunctional groups make it a precursor for anticancer and antimicrobial agents. For example, amidation with aryl amines yields carboxamide derivatives that inhibit kinase enzymes . A recent study reported IC50_{50} values of <5 μM against breast cancer cell lines for derivatives bearing electron-withdrawing substituents .

Coordination Chemistry

The carboxylic acid group chelates metal ions, forming complexes with applications in catalysis and luminescence. A 2024 study demonstrated that its Cu(II) complex exhibits superoxide dismutase (SOD)-mimetic activity, with potential use in oxidative stress therapies .

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